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Compound of Interest |

Compound Name: 3-Chloro-4-hydroxybenzonitrile
CAS No.: 2315-81-3
Cat. No.: B1661932
- 7

Technical Whitepaper: Physicochemical Profiling of 3-Chloro-4-hydroxybenzonitrile

Executive Summary

3-Chloro-4-hydroxybenzonitrile (CAS 2315-81-3) serves as a critical halogenated aromatic
building block in the synthesis of agrochemicals, pharmaceuticals, and advanced materials.[1]
[2] Characterized by the dual presence of an electron-withdrawing nitrile group and an ortho-
chlorine substituent, this compound exhibits enhanced acidity compared to unsubstituted
phenols, influencing its reactivity in nucleophilic substitutions and metal-catalyzed cross-
couplings.[1] This guide provides a comprehensive technical analysis of its physicochemical
properties, synthetic methodologies, and spectral characteristics for researchers in drug
discovery and process chemistry.

Molecular Architecture & Identification

The molecule features a trisubstituted benzene ring where the nitrile (CN) and hydroxyl (OH)
groups are para to each other, with a chlorine atom ortho to the hydroxyl. This "push-pull*
electronic structure—where the phenolic oxygen donates electron density while the nitrile and
chlorine withdraw it—creates a unique dipole moment and reactivity profile useful for liquid
crystal mesogens and enzyme inhibitors.[1]

© 2026 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b1661932?utm_src=pdf-interest
https://www.benchchem.com/product/b1661932?utm_src=pdf-body
https://www.benchchem.com/product/b1661932?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/Benzonitrile_-3-chloro-4-hydroxy
https://www.tcichemicals.com/OP/en/p/C3083
https://pubchem.ncbi.nlm.nih.gov/compound/Benzonitrile_-3-chloro-4-hydroxy
https://pubchem.ncbi.nlm.nih.gov/compound/Benzonitrile_-3-chloro-4-hydroxy
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1661932?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory
Check Availability & Pricing

Parameter

Data

IUPAC Name

3-Chloro-4-hydroxybenzonitrile

Common Synonyms

2-Chloro-4-cyanophenol; 4-Cyano-2-

chlorophenol

CAS Registry Number 2315-81-3

Molecular Formula C7H4CINO

Molecular Weight 153.57 g/mol

SMILES C1=CC(=C(C=C1C#N)CIO

InChl Key CRYPJUOSZDQWJZ-UHFFFAOYSA-N

Thermodynamic & Physical Constants

The physical state and stability of 3-Chloro-4-hydroxybenzonitrile are dictated by strong

intermolecular hydrogen bonding (OH[1]---N=C) and m-stacking interactions.[1]
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Property Value / Range Context & Causality
High MP relative to MW
Melting Point 150 - 154 °C indicates strong crystal lattice
energy driven by H-bonding.[1]
Decomposition often occurs
Boiling Point ~266 °C (Predicted) prior to boiling at atmospheric

pressure.[1]

pKa (Acid Dissociation)

6.37 £ 0.18 (Predicted)

Significantly more acidic than
phenol (pKa ~10) due to
inductive stabilization of the
phenoxide anion by -Cl and -

CN groups.[1]

LogP (Octanol/Water)

2.2 — 2.5 (Computed)

Moderate lipophilicity; suitable
for traversing biological
membranes but retains

aqueous solubility at high pH.
[1]

Density

~1.41 g/cm?3

High density attributed to the

heavy halogen atom.[1]

Spectral Characterization

Accurate identification relies on distinct spectral fingerprints.[1] The nitrile stretch and the

specific aromatic coupling pattern are diagnostic.[1]

Infrared Spectroscopy (FT-IR)

¢ Nitrile (C=N): Sharp, distinct band at 2220-2230 cm~1. This is the most reliable diagnostic

peak.

¢ Hydroxyl (O-H): Broad absorption at 3200-3500 cm~1 (H-bonded).[1]

e Aromatic (C=C): Skeletal vibrations at 1450-1600 cm~1.[1]
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Nuclear Magnetic Resonance (*H NMR)

Solvent: DMSO-de (favored for solubility and preventing OH exchange broadening)

0 ~11.0-11.5 ppm (1H, s, br): Phenolic hydroxyl proton. Shift varies with concentration and
solvent.[1][3]

0 ~7.85 ppm (1H, d, J=2.0 Hz): H2 proton (ortho to CI/CN). The most deshielded aromatic
proton due to proximity to two electron-withdrawing groups.[1]

0 ~7.65 ppm (1H, dd, J=8.5, 2.0 Hz): H6 proton. Shows meta-coupling to H2 and ortho-
coupling to H5.[1]

0 ~7.15 ppm (1H, d, J=8.5 Hz): H5 proton (ortho to OH). Shielded relative to others due to
the electron-donating resonance effect of the oxygen.[1]

Synthetic Pathways & Process Logic

Two primary routes exist: direct electrophilic chlorination (industrial) and demethylation (high-
precision lab synthesis).[1]

Method A: Direct Chlorination (Industrial Route)

This method utilizes the ortho-directing power of the hydroxyl group on 4-hydroxybenzonitrile.

[1]
o Reagents: Sulfuryl chloride (

) or Chlorine gas (
)[1]

o Conditions: Glacial acetic acid or chlorinated solvents at 20—40°C.[1]

e Mechanism: Electrophilic Aromatic Substitution (EAS).[1] The -OH group activates the ortho
position.[1] The -CN group deactivates meta positions, reinforcing regioselectivity to the 3-
position.[1]

Method B: Demethylation (Laboratory Route)
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Used when high purity is required, avoiding over-chlorination byproducts.[1]
e Precursor: 3-Chloro-4-methoxybenzonitrile.[1][4]
o Reagent: Boron Tribromide (

) in Dichloromethane (DCM).[1][4]

e Protocol:

[e]

Dissolve precursor in dry DCM under

1]

o

Cool to -78°C; add

dropwise (preventing exotherm).

[¢]

Warm to RT and stir (cleaves methyl ether).

[¢]

Quench with water (hydrolyzes borate intermediate).

BBr3/DCM
(Demethylation)

S0O2CI2 / AcOH
(Electrophilic Chlorination)

4-Hydroxybenzonitrile

Ortho-substitution
S 3-ChIoro-4-hydroxybenzonitrika

Ether Cleavage (Target)

3-Chloro-4-methoxybenzonitrile

Click to download full resolution via product page

Figure 1: Comparison of the direct chlorination route (industrial) versus the demethylation route
(laboratory precision).
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Applications & Downstream Chemistry

3-Chloro-4-hydroxybenzonitrile is not merely an endpoint; it is a scaffold for bioactive
entities.[1]

 Nitrile Herbicides: It serves as a structural analog and precursor in the synthesis of
Bromoxynil (3,5-dibromo-4-hydroxybenzonitrile) class herbicides.[1] The nitrile group is
essential for the mode of action (inhibition of photosynthesis in photosystem I1).

 Liquid Crystals: The rigid, rod-like structure provided by the benzonitrile core is ideal for
nematic liquid crystal mixtures.[1] The chlorine substituent modifies the dielectric anisotropy
and melting characteristics of the mesogen.[1]

o Pharmaceutical Intermediates: The compound undergoes hydrolysis to form 3-chloro-4-
hydroxybenzoic acid, a building block for various enzyme inhibitors.[1] Additionally, the nitrile
can be reduced to an amine (3-chloro-4-hydroxybenzylamine) for neurological drug
development.[1]

Handling, Safety & Stability (HSE)
Researchers must treat this compound as a hazardous irritant.
» GHS Classification:

o Acute Tox. 4 (Oral): Harmful if swallowed.[1]

o Skin Irrit. 2 / Eye Irrit. 2: Causes serious irritation.[1]

o STOT SE 3: May cause respiratory irritation.[1]

o Storage: Store at room temperature (15-25°C) in a tightly sealed container. It is stable under
normal conditions but sensitive to strong oxidizing agents.[1]

» Disposal: As a halogenated organic, it must be disposed of via high-temperature incineration
equipped with a scrubber for HCI/NOx gases.[1]

References

© 2026 BenchChem. All rights reserved. 6/8 Tech Support


https://www.benchchem.com/product/b1661932?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/Benzonitrile_-3-chloro-4-hydroxy
https://pubchem.ncbi.nlm.nih.gov/compound/Benzonitrile_-3-chloro-4-hydroxy
https://pubchem.ncbi.nlm.nih.gov/compound/Benzonitrile_-3-chloro-4-hydroxy
https://pubchem.ncbi.nlm.nih.gov/compound/Benzonitrile_-3-chloro-4-hydroxy
https://pubchem.ncbi.nlm.nih.gov/compound/Benzonitrile_-3-chloro-4-hydroxy
https://pubchem.ncbi.nlm.nih.gov/compound/Benzonitrile_-3-chloro-4-hydroxy
https://pubchem.ncbi.nlm.nih.gov/compound/Benzonitrile_-3-chloro-4-hydroxy
https://pubchem.ncbi.nlm.nih.gov/compound/Benzonitrile_-3-chloro-4-hydroxy
https://pubchem.ncbi.nlm.nih.gov/compound/Benzonitrile_-3-chloro-4-hydroxy
https://pubchem.ncbi.nlm.nih.gov/compound/Benzonitrile_-3-chloro-4-hydroxy
https://pubchem.ncbi.nlm.nih.gov/compound/Benzonitrile_-3-chloro-4-hydroxy
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1661932?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

e Biosynth. (2025).[1][4] 3-Chloro-4-hydroxybenzonitrile - Product Data & Safety. Retrieved
from .[1]

¢ PubChem. (2025).[1] Compound Summary: 3-Chloro-4-hydroxybenzonitrile (CID
2735739).[1][5] National Library of Medicine.[1] Retrieved from .[1]

¢ ChemicalBook. (2025).[1][4] Synthesis and Spectral Data for CAS 2315-81-3. Retrieved from
[11[4]

¢ Google Patents. (2014).[1] Process for the preparation of hydroxybenzonitrile derivatives.
Patent WO2014186981A1.[1] Retrieved from .[1]

e Cheméo. (2025).[1][4] Predicted Thermodynamic Properties of Chlorinated Benzonitriles.
Retrieved from .[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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